N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-16(26)17-9-11-19(12-10-17)25-24(27)23-14-13-20(29-23)15-28-22-8-4-6-18-5-2-3-7-21(18)22/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHPDAIPYJFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-325481 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-325481 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit osteoclast formation, which is crucial in bone resorption and related diseases . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Substitutions on the Furan Ring
The furan-2-carboxamide scaffold is highly versatile, with substitutions at the 5-position significantly altering physicochemical and biological properties.
Key Observations :
Aromatic Amine Variations
The amide-linked aromatic group influences electronic properties and target affinity.
Key Observations :
Heterocyclic Modifications
Replacing the furan core with other heterocycles diversifies pharmacological profiles.
Key Observations :
- The target compound’s furan core offers synthetic simplicity but may limit thermal stability compared to fused heterocycles.
Biological Activity
N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H23NO4
- Molecular Weight : 373.43 g/mol
- CAS Number : 495396-52-6
- SMILES Notation : O=C(C1=CC=C(COC2=C3C...)
Antitumor Activity
Recent studies have focused on the antitumor properties of compounds similar to this compound. For example, a related compound exhibited significant inhibition of HeLa cell proliferation with an IC50 value of 3.10 ± 0.02 μM. This compound induced apoptosis and increased reactive oxygen species (ROS) levels, suggesting a mechanism involving oxidative stress induction .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5c | HeLa | 3.10 ± 0.02 | Induces apoptosis via ROS accumulation |
| 4e | HeLa | 59.1 | Moderate anti-proliferation |
| 8c | HeLa | 55.62 | Induces apoptosis |
The biological activity of this compound may involve several mechanisms:
- Inhibition of STAT3 Signaling : Similar compounds have been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation.
- Induction of Apoptosis : The increase in ROS levels leads to apoptotic cell death, as evidenced by assays using annexin V-FITC staining.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G0/G1 phase, further contributing to their antitumor efficacy .
Case Studies
A notable study investigated the effects of a naphthoquinone derivative on various cancer cell lines, highlighting its selectivity towards cancer cells over normal cells. The study demonstrated that the compound significantly affected the expression levels of pro-apoptotic and anti-apoptotic proteins, indicating its potential as an effective anticancer agent .
Example Study Findings
In a comparative analysis:
- The naphthoquinone derivative showed higher inhibition rates against HCT116 and HeLa cells compared to other tested compounds.
- The use of antioxidants like N-acetyl cysteine (NAC) demonstrated that ROS generation was crucial for the observed cytotoxic effects, reinforcing the role of oxidative stress in the mechanism of action.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide?
Answer:
The synthesis typically involves coupling 5-((naphthalen-1-yloxy)methyl)furan-2-carboxylic acid with 4-aminoacetophenone. Key steps include:
- Coupling reaction : Use EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent in a DCM/DMF solvent system under inert gas (argon/nitrogen) to form the amide bond .
- Purification : Flash chromatography with gradients like CHCl₃/MeOH (30:1 v/v) isolates the product.
- Yield optimization : Monitor reaction progress via TLC and adjust reaction times (typically 6–24 hours) to improve yields .
Basic: What analytical techniques validate the compound’s structural integrity and purity?
Answer:
- 1H/13C NMR : Identify characteristic signals (e.g., δ ~10.6 ppm for amide protons, δ ~2.5 ppm for acetyl methyl protons) and aromatic/heterocyclic carbons .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed).
- IR spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and naphthyl C-O-C vibrations (~1250 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Advanced: How can molecular docking studies guide the identification of biological targets for this compound?
Answer:
- Target selection : Prioritize proteins like viral polymerases (e.g., monkeypox DNA polymerase) or matrix metalloproteinases (MMPs) based on structural analogs in docking studies .
- Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Key parameters : Evaluate binding affinities (ΔG values), hydrogen bonding (e.g., amide-NH to active-site residues), and hydrophobic interactions (naphthyl group with hydrophobic pockets) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) .
- Orthogonal validation : Pair enzymatic assays (e.g., MMP-13 inhibition) with SPR (surface plasmon resonance) to confirm binding kinetics .
- Structural analogs : Cross-reference activity trends with derivatives like N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide to identify critical substituents .
Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?
Answer:
- Structural modifications : Replace the acetyl group with a trifluoromethyl or tert-butyl bioisostere to reduce oxidative metabolism .
- Microsomal assays : Test stability in liver microsomes (human/rat) to identify metabolic hotspots (e.g., naphthyl-O-CH₂ oxidation) .
- Prodrug design : Mask polar groups (e.g., hydroxylation-prone sites) with ester or carbamate prodrugs .
Basic: What solvents and catalysts are optimal for its synthesis?
Answer:
- Solvents : DCM (dichloromethane) or DMF (dimethylformamide) for solubility and inertness .
- Catalysts : EDC·HCl for amide bond formation; DMAP (4-dimethylaminopyridine) accelerates coupling .
- Reaction conditions : Maintain temperatures between 25–50°C under argon to prevent side reactions .
Advanced: How does the compound interact with MMP-13, and what structural insights inform inhibitor design?
Answer:
- Binding mode : The acetylphenyl group occupies the S1’ pocket of MMP-13, while the naphthyloxy moiety engages in π-π stacking with hydrophobic residues (e.g., Leu181) .
- SAR (Structure-Activity Relationship) : Derivatives with electron-withdrawing groups (e.g., sulfamoyl) show enhanced inhibition (IC₅₀ < 1 µM) compared to unsubstituted analogs .
- Non-zinc-binding inhibition : Unlike traditional MMP inhibitors, this compound avoids zinc coordination, reducing off-target effects .
Advanced: What in vitro models are suitable for evaluating its anti-inflammatory or anticancer potential?
Answer:
- Inflammation : Test TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW264.7) .
- Cancer : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) and compare with controls like doxorubicin .
- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle analysis (flow cytometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
